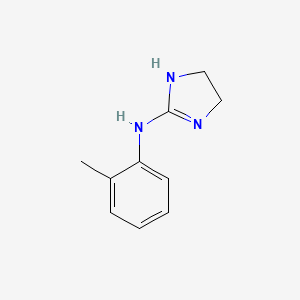

Imidazolidine, 2-(2-methylphenylimino)-

Description

Structural Significance and Heterocyclic Context

Imidazolidine (B613845), 2-(2-methylphenylimino)- belongs to the larger family of imidazolidines, which are the saturated analogs of imidazole (B134444). wikipedia.org The core structure is a five-membered heterocycle with non-adjacent nitrogen atoms. researchgate.net The defining feature of the titular compound is the imino group (=N-) at the C2 position, which is further substituted with a 2-methylphenyl (o-tolyl) group. This substitution introduces specific steric and electronic properties that distinguish it from other imidazolidine derivatives.

The presence of the exocyclic double bond in the imino group leads to the possibility of tautomerism, a phenomenon where the compound can exist in two or more interconvertible structural forms. nih.gov In this case, an equilibrium can exist between the 2-imino-imidazolidine form and the 2-amino-imidazoline form. The prevalence of one tautomer over the other is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring and the exocyclic nitrogen. nih.gov This tautomeric behavior is a critical aspect of its chemical reactivity and potential biological activity.

The heterocyclic context of Imidazolidine, 2-(2-methylphenylimino)- is rich and varied. Imidazolidine-based structures are integral to numerous biologically active molecules and serve as precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. rsc.orgnih.gov The incorporation of the 2-methylphenylimino moiety adds a layer of complexity and potential for fine-tuning the molecule's properties for specific applications in medicinal chemistry and materials science.

Evolution of Imidazolidine and Imino-Imidazolidine Chemistry

The chemistry of imidazolidines has evolved significantly since the first reported synthesis of the unsubstituted parent ring. wikipedia.org Early methods for synthesizing imidazolidine derivatives typically involved the condensation of 1,2-diamines with aldehydes. wikipedia.org This foundational reaction has been expanded and refined over the decades to allow for the creation of a diverse array of substituted imidazolidines with high degrees of stereoselectivity. nih.gov

The development of synthetic routes to imino-imidazolidines represents a significant advancement in this field. These compounds can be prepared through various strategies, including the cyclization of appropriate precursors. For instance, the reaction of terminal alkynes with heterocumulenes, such as isocyanates, catalyzed by alkaline earth metal complexes, can yield functionalized 2-imino-imidazolidines with high atom efficiency. researchgate.net This method proceeds through the formation of propargylamidines, which then undergo cyclization. researchgate.net

The study of imino-imidazolidine chemistry has also been driven by the discovery of their interesting biological properties. For example, the drug moxonidine, which features a 2-imino-imidazolidine core, has prompted research into the tautomeric preferences of this class of compounds. nih.gov Such studies are crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. nih.gov

Overview of Current Research Trajectories and Potential Academic Impact

Current research on imidazolidine derivatives, including those with imino substituents, is multifaceted and spans several scientific disciplines. In medicinal chemistry, these compounds continue to be investigated for a wide range of biological activities, including as antimicrobial, antifungal, and anticancer agents. ajchem-a.commdpi.com The ability to readily modify the substituents on the imidazolidine ring allows for the systematic exploration of structure-activity relationships, a key aspect of drug discovery.

In the realm of catalysis, imidazolidine-based N-heterocyclic carbenes (NHCs) have revolutionized organocatalysis. While the direct precursor to an NHC is typically an imidazolium (B1220033) salt, the synthesis of these salts often begins with imidazolidine derivatives. wikipedia.org The steric and electronic properties of the NHC can be precisely tuned by modifying the substituents on the imidazolidine ring, which in turn influences the catalyst's reactivity and selectivity in a variety of chemical transformations.

The potential academic impact of research into Imidazolidine, 2-(2-methylphenylimino)- and related compounds is substantial. A deeper understanding of their synthesis, reactivity, and electronic properties could lead to the development of new synthetic methodologies, more efficient and selective catalysts, and novel therapeutic agents. Furthermore, theoretical and computational studies on these molecules can provide valuable insights into fundamental chemical principles such as tautomerism and reaction mechanisms, enriching the broader field of physical organic chemistry.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-(o-tolylimino)imidazolidine |

| CAS Number | 142067-03-8 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Properties

CAS No. |

36318-56-6 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H13N3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |

InChI Key |

WLQWOUULTDRZTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC2=NCCN2 |

Canonical SMILES |

CC1=CC=CC=C1NC2=NCCN2 |

Other CAS No. |

36318-56-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for Imidazolidine, 2 2 Methylphenylimino

Strategies for the Construction of the Imidazolidine (B613845) Ring System

The formation of the saturated five-membered diamine ring, the imidazolidine core, is a foundational step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, often leveraging readily available precursors.

Cyclization Reactions Employing Diamine and Carbonyl Precursors

A prevalent and direct method for constructing the imidazolidine ring involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable one-carbon carbonyl-containing electrophile. nih.gov This approach is versatile, with a range of carbonylating agents being employed to form imidazolidin-2-ones, which are key precursors. Common carbonyl sources include phosgene (B1210022) derivatives like carbonyldiimidazole (CDI), as well as urea (B33335) and diethyl oxalate. nih.govrsc.org For instance, the reaction of ethylenediamine with urea is a known method for producing imidazolidin-2-one in high yields. rsc.org More recently, carbon dioxide has been utilized as a green carbonylating agent in the presence of catalysts. nih.gov The general mechanism involves the nucleophilic attack of the amine groups of the diamine onto the carbonyl carbon of the electrophile, followed by an intramolecular cyclization and elimination of leaving groups to yield the cyclic urea structure. nih.gov

Pseudo-Multicomponent Protocols for Imidazolidinone Synthesis

To enhance efficiency and sustainability, pseudo-multicomponent reactions (pseudo-MCRs) have been developed. These one-pot procedures streamline the synthesis by combining multiple reaction steps without isolating intermediates. A notable example is the synthesis of 1,3-disubstituted imidazolidin-2-ones where a diamine is formed in situ. organic-chemistry.orgresearchgate.net This process can begin with the formation of a Schiff base from a primary diamine and an aldehyde, which is then reduced in the same pot to the corresponding secondary diamine. Subsequent cyclization with a carbonylating agent like CDI completes the synthesis of the imidazolidin-2-one ring system. organic-chemistry.orgresearchgate.net This strategy has been shown to significantly improve yields, especially for sterically hindered products, when compared to traditional multi-step protocols. organic-chemistry.org

Targeted Synthesis of 2-(2-methylphenylimino)-imidazolidine and Related Analogs

The synthesis of the specific compound, Imidazolidine, 2-(2-methylphenylimino)-, requires a targeted approach that introduces the 2-methylphenylimino group at the 2-position of the imidazolidine ring.

Specific Reaction Pathways and Precursor Derivatization

The most direct pathway to 2-(2-methylphenylimino)-imidazolidine involves the reaction of ethylenediamine with 2-methylphenyl isothiocyanate. This reaction proceeds through the formation of a thiourea (B124793) intermediate, N-(2-aminoethyl)-N'-(2-methylphenyl)thiourea. Subsequent intramolecular cyclization of this thiourea, typically promoted by a desulfurizing agent, leads to the formation of the cyclic guanidine (B92328) moiety of the target compound. researchgate.net

The conversion of thioureas to guanidines is a well-established transformation. researchgate.netthieme-connect.com This key desulfurization and cyclization step can be achieved using various reagents and conditions. Classical methods often employ thiophilic metal salts, such as those of mercury(II) or copper(II), to facilitate the removal of sulfur and promote cyclization. researchgate.net More contemporary, greener approaches utilize photocatalysis under visible light or electrochemical methods to achieve the same transformation under milder conditions and without the need for toxic metal reagents. nih.govorganic-chemistry.orgnih.gov For example, the use of a ruthenium-based photocatalyst in a mixture of water and ethanol (B145695) at room temperature has been shown to be effective for converting thioureas to guanidines. organic-chemistry.org

Optimization of Synthetic Conditions: Temperature, Solvent Systems, and Reaction Time

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted include temperature, the choice of solvent, and the duration of the reaction.

For the cyclization step in the synthesis of related imidazolidin-2-ones, temperature has been identified as a crucial factor. mdpi.com As shown in the table below, which summarizes the optimization for the cyclization of a diamine to an imidazolidin-2-one using CDI, increasing the temperature can significantly impact the reaction yield.

| Entry | Solvent | Stoichiometry (CDI equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | 1.1 | 25 | 24 | 45 |

| 2 | THF | 1.1 | 40 | 20 | 60 |

| 3 | DCM | 1.1 | 25 | 24 | 85 |

| 4 | DCM | 1.1 | 40 | 17 | 98 |

Similarly, in the synthesis of other related 2-imino heterocycles, such as 2-iminothiazolines, temperature and the solvent system play a significant role in the reaction outcome. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dioxane/H₂O (1:9) | 100 | 0.5 | 90 |

| 2 | Dioxane/H₂O (1:9) | 110 | 0.5 | 90 |

| 3 | Dioxane/H₂O (1:9) | 80 | 1 | 87 |

| 4 | Acetonitrile/H₂O (1:9) | 80 | 1 | 82 |

Catalytic Approaches in Imidazolidine Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like Imidazolidine, 2-(2-methylphenylimino)-, providing pathways that are often more efficient and selective than classical stoichiometric methods. Both metal-based catalysts and organocatalysts have been explored for the construction of the imidazolidine core.

Utilization of Metal-Based Catalysts

A variety of metal catalysts have been employed in the synthesis of imidazolidine and its derivatives. These catalysts facilitate key bond-forming reactions, often under mild conditions and with high atom economy.

One prominent strategy involves the cyclization of appropriate precursors. For instance, silver(I)-mediated cascade guanylation-cyclization reactions have been developed for a convergent synthesis of substituted 2-iminoimidazolidines. acs.org This method uses aromatic amines and N-propargyl S-methylthiourea as starting materials, showcasing high regioselectivity and efficiency under mild conditions. acs.org While not explicitly detailed for the 2-methylphenyl derivative, this approach represents a significant advancement in forming the 2-iminoimidazolidine scaffold.

Copper catalysts have also been utilized. For example, titania-supported copper(II) chloride (CuCl₂/nano TiO₂) has been shown to be an effective and recyclable heterogeneous catalyst in related heterocyclic syntheses under aerobic conditions. beilstein-journals.org The use of copper(I) iodide (CuI) in domino reactions is another established method for constructing similar nitrogen-containing heterocycles. beilstein-journals.org Furthermore, copper-catalyzed reactions involving N-sulfonylaziridines and N-alkylanilines can produce functionalized imidazolidines through a sequence of nucleophilic ring-opening, C-H functionalization, and C-N bond formation. rsc.org

Palladium-catalyzed reactions are also prevalent. Asymmetric [3+2] annulation reactions between racemic 5-vinyloxazolidinones and N-sulfonyl imines, catalyzed by a palladium complex, can yield imidazolidines with excellent stereoselectivity. nih.gov Another palladium-catalyzed method involves the reaction of N-allylureas with aryl bromides to form imidazolidin-2-ones, a structurally related class of compounds. nih.gov

Alkaline earth metals, such as magnesium, calcium, and strontium, are emerging as cost-effective and non-toxic catalysts for related syntheses. rsc.orgresearchgate.net Simple alkaline earth bis(amide) precatalysts have been used to synthesize functionalized imidazolidine-2-ones and 2-imino-imidazolidines from terminal alkynes and heterocumulenes. researchgate.net These cascade reactions are notable for proceeding with 100% atom efficiency under very mild conditions. rsc.orgresearchgate.net The catalytic activity in such systems often increases with the size of the metal ion (Mg < Ca < Sr < Ba). researchgate.net

Below is a table summarizing various metal-based catalytic approaches applicable to the synthesis of the 2-(arylimino)imidazolidine scaffold.

| Catalyst System | Reactants | Product Type | Key Features |

| Ag(I) | Aromatic amines, N-propargyl S-methylthiourea | 2-Iminoimidazolidines | High regioselectivity, mild conditions acs.org |

| CuCl₂/nano TiO₂ | 2-Aminopyridines, Ketones | Imidazo[1,2-a]pyridines | Heterogeneous, recyclable catalyst beilstein-journals.org |

| Pd-complex | 5-Vinyloxazolidinones, N-sulfonyl imines | Imidazolidines | Asymmetric synthesis, excellent stereoselectivity nih.gov |

| [Ae{N(SiMe₃)₂}₂(THF)₂] (Ae=Mg, Ca, Sr) | Terminal alkynes, Heterocumulenes | 2-Imino-imidazolidines | 100% atom economy, mild conditions researchgate.net |

| Cd(II) | In situ generated azomethine ylides | Tetra-(2-pyridine)-substituted imidazolidine | Asymmetric [3+2] cycloaddition nih.gov |

Organocatalytic Methodologies

Organocatalysis has gained prominence as a sustainable alternative to metal-based catalysis, avoiding the use of often toxic and expensive transition metals. ed.gov For the synthesis of imidazolidine frameworks, various organocatalytic strategies have been developed.

Phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have been identified as highly effective organocatalysts for the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones. researchgate.net This reaction proceeds with excellent chemo- and regioselectivity under ambient conditions and with remarkably short reaction times. researchgate.net While this specific reaction yields an imidazolidinone, the underlying principle of base-catalyzed intramolecular cyclization is a relevant pathway for related heterocycles.

Acid catalysis is another common organocatalytic approach. Formic acid has been used as a catalyst for the cyclocondensation of N,N'-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930) to produce substituted imidazolidines. nih.gov Similarly, the synthesis of imidazolidinone organocatalysts themselves often involves simple, non-metal-catalyzed steps. ed.gov These catalysts, in turn, can be used in a wide array of transformations, such as Diels-Alder cycloadditions, operating via iminium ion intermediates. ed.govorganic-chemistry.org

The synthesis of substituted imidazoles has also been achieved via thiazolium-catalyzed addition of an aldehyde to an acyl imine, followed by ring closure in a one-pot sequence, demonstrating the utility of N-heterocyclic carbenes (NHCs) in organocatalysis. frontiersin.org

| Organocatalyst | Reaction Type | Precursors | Product Type |

| BEMP (Phosphazene Base) | Intramolecular Hydroamidation | Propargylic Ureas | Imidazolidin-2-ones researchgate.net |

| Formic Acid | Cyclocondensation | N,N'-bis(2-pyrimidinyl)methanediamine, Glyoxal | 4,5-Dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines nih.gov |

| Thiazolium salts | Stetter-type reaction/Cyclization | Aldehydes, Acyl imines | Substituted Imidazoles frontiersin.org |

Green Chemistry Principles in Imidazolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including Imidazolidine, 2-(2-methylphenylimino)-. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. frontiersin.org

Atom Economy and Sustainability Assessments

Atom economy is a core metric of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comresearchgate.net Reactions with high atom economy are inherently more sustainable as they generate less waste.

Addition and cycloaddition reactions are ideal in this regard as they have the potential for 100% atom economy. The synthesis of 2-imino-imidazolidines using alkaline earth metal catalysts via a one-pot cascade from terminal alkynes and heterocumulenes is an example of a 100% atom-efficient process. rsc.orgresearchgate.net In contrast, classical methods for synthesizing 2-(arylimino)imidazolidines, such as the reaction of N-aryl-S-methylisothiuronium iodides with ethylenediamine, often generate stoichiometric byproducts like methanethiol (B179389) and ammonium (B1175870) iodide, leading to lower atom economy. researchgate.net

The table below illustrates the conceptual difference in atom economy for different synthetic approaches.

| Reaction Type | General Equation | Atom Economy | Byproducts |

| Addition/Cascade | A + B + C → Product | High (Potentially 100%) | None (in an ideal reaction) rsc.org |

| Substitution/Condensation | A + B → Product + D | Lower | Stoichiometric waste (D) primescholars.comresearchgate.net |

Development of Environmentally Benign Reaction Environments

The choice of solvent and reaction conditions is critical for developing environmentally benign synthetic protocols. The ideal green synthesis minimizes or eliminates the use of hazardous organic solvents. researchgate.net

Solvent-free, or neat, conditions represent a significant step towards greener chemistry. Microwave-assisted organic synthesis under solvent-free conditions has been shown to provide enhanced reaction rates, higher yields, and easier workup for the synthesis of imidazolidinone derivatives. researchgate.net Heterogeneous catalysts, such as the chromium-based metal-organic framework MIL-101 or various nanocatalysts, are particularly well-suited for solvent-free reactions, as they can be easily recovered and reused, further reducing waste. researchgate.netnih.govnih.gov

When a solvent is necessary, the focus shifts to environmentally friendly options. Water is an excellent green solvent, and procedures for synthesizing imidazolidine derivatives in aqueous suspension media at room temperature have been developed. nih.govorganic-chemistry.org Deep eutectic solvents (DESs) are another class of green solvents that can also act as catalysts, as demonstrated in the synthesis of thiazolidinedione derivatives, which are structurally related to the target compound class. frontiersin.org The use of recyclable indium(III) chloride as a catalyst in microwave-irradiated cycloadditions also represents a move towards more environmentally benign processes. researchgate.net

| Green Chemistry Approach | Example Application | Key Advantages |

| Solvent-Free Reaction | MIL-101 catalyzed synthesis of trisubstituted imidazoles researchgate.net | No solvent waste, easy product isolation, catalyst recyclability |

| Microwave-Assisted Synthesis | Clay-catalyzed synthesis of imidazolidinones researchgate.net | Reduced reaction times, increased yields, energy efficiency |

| Aqueous Media | Synthesis of tetrahydroimidazoles in water suspension nih.gov | Non-toxic, non-flammable, low cost |

| Deep Eutectic Solvents (DES) | Synthesis of thiazolidinediones frontiersin.org | Acts as both solvent and catalyst, biodegradable |

| Heterogeneous Nanocatalysis | Fe₃O₄ MNP-catalyzed synthesis of arylidene imidazolidines nih.govnih.gov | High efficiency, easy magnetic separation, reusability |

Mechanistic Elucidation of Formation and Derivatization Reactions Involving Imidazolidine, 2 2 Methylphenylimino

In-depth Analysis of Ring Formation Mechanisms

The most common and direct route for the synthesis of Imidazolidine (B613845), 2-(2-methylphenylimino)- involves the reaction of ethylenediamine (B42938) with 2-methylphenyl isothiocyanate. The reaction proceeds through a two-step mechanism:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of one of the primary amino groups of ethylenediamine on the electrophilic carbon atom of the isothiocyanate group of 2-methylphenyl isothiocyanate. This step results in the formation of an open-chain thiourea (B124793) intermediate, specifically N-(2-aminoethyl)-N'-(2-methylphenyl)thiourea.

Step 1: Formation of the thiourea intermediate H₂N-CH₂-CH₂-NH₂ + S=C=N-C₆H₄-CH₃ → H₂N-CH₂-CH₂-NH-C(=S)-NH-C₆H₄-CH₃

Step 2: Intramolecular cyclization and elimination H₂N-CH₂-CH₂-NH-C(=S)-NH-C₆H₄-CH₃ → Imidazolidine, 2-(2-methylphenylimino)- + H₂S

Kinetic and Thermodynamic Aspects of Imidazolidine Synthesis

Kinetic Profile: The rate of the reaction is dependent on the concentration of both reactants, ethylenediamine and 2-methylphenyl isothiocyanate. The rate law can generally be expressed as:

Rate = k[Ethylenediamine][2-Methylphenyl isothiocyanate]

The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the intramolecular cyclization and the elimination of hydrogen sulfide. The use of a catalyst is generally not required, but the reaction can be accelerated in the presence of a base, which can deprotonate the nucleophilic amino group, increasing its reactivity.

Thermodynamic Profile: The formation of the imidazolidine ring is a thermodynamically favorable process, driven by the formation of a stable five-membered ring and the release of a small molecule (H₂S). The negative enthalpy change (ΔH) associated with bond formation and the positive entropy change (ΔS) from the release of a gaseous byproduct contribute to a negative Gibbs free energy change (ΔG), making the reaction spontaneous under appropriate conditions.

Table 1: Hypothetical Kinetic Data for the Formation of Imidazolidine, 2-(2-methylphenylimino)-

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 25 | 0.005 | 65 |

| 50 | 0.025 | 65 |

| 75 | 0.110 | 65 |

| 100 | 0.450 | 65 |

This is a hypothetical data table created for illustrative purposes.

Exploration of Competitive and Side Reaction Pathways

Polymerization: One of the main side reactions is the intermolecular reaction between molecules of the thiourea intermediate or between the intermediate and ethylenediamine. This can lead to the formation of polymeric materials, especially if the concentration of the reactants is high.

Formation of 1,4,5,6-Tetrahydropyrimidines: If the reaction is not carefully controlled, diamine exchange reactions can occur, leading to the formation of six-membered rings. researchgate.net

Oxidation of the Product: The imino group of the final product can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of corresponding urea (B33335) derivatives.

Incomplete Cyclization: If the reaction time is insufficient or the temperature is too low, the reaction may not go to completion, resulting in the presence of the unreacted thiourea intermediate in the final product mixture.

Derivatization Chemistry of the Imidazolidine Core and the Imino Moiety

The Imidazolidine, 2-(2-methylphenylimino)- scaffold possesses several reactive sites that can be targeted for derivatization, allowing for the synthesis of a diverse range of analogues with potentially modified biological activities. The primary sites for chemical modification are the nitrogen atoms of the imidazolidine ring and the exocyclic imino group.

Substituent Effects on Reactivity and Selectivity in Imidazolidine Systems

The reactivity and selectivity of derivatization reactions are significantly influenced by the electronic and steric nature of the substituents on both the imidazolidine ring and the 2-methylphenyl group.

Electronic Effects: The 2-methyl group on the phenyl ring is an electron-donating group, which increases the electron density on the exocyclic imino nitrogen, making it more nucleophilic. Conversely, the introduction of electron-withdrawing groups on the phenyl ring would decrease the nucleophilicity of the imino nitrogen. The nitrogen atoms within the imidazolidine ring are basic and can be readily protonated or alkylated.

Steric Effects: The methyl group at the ortho position of the phenyl ring introduces steric hindrance around the imino nitrogen, which can influence the approach of bulky electrophiles. This steric hindrance can be exploited to achieve regioselective derivatization at the less hindered nitrogen atoms of the imidazolidine ring.

Table 2: Predicted pKa Values for Substituted 2-(Arylimino)imidazolidines

| Substituent on Phenyl Ring | Position | Predicted pKa |

| -CH₃ | 2 | 8.5 |

| -H | - | 8.2 |

| -Cl | 4 | 7.8 |

| -NO₂ | 4 | 6.5 |

This is a hypothetical data table based on general chemical principles for illustrative purposes.

Functional Group Interconversions and Advanced Chemical Modifications

A variety of functional group interconversions and advanced chemical modifications can be performed on the Imidazolidine, 2-(2-methylphenylimino)- scaffold.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazolidine ring can be readily alkylated or acylated using appropriate electrophiles such as alkyl halides or acyl chlorides in the presence of a base. nih.gov These reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the molecule.

Modification of the Imino Group: The exocyclic imino group can undergo a variety of reactions. It can be hydrolyzed under acidic conditions to the corresponding urea derivative. researchgate.net It can also participate in addition reactions with nucleophiles. youtube.com Furthermore, catalytic methods can be employed to functionalize the imine bond. rsc.org

Ring-Opening Reactions: Under harsh conditions, such as strong acid or base catalysis at high temperatures, the imidazolidine ring can undergo ring-opening reactions, leading to the formation of substituted ethylenediamine derivatives. researchgate.netresearchgate.net

Catalytic Functionalization: Recent advances in catalysis have opened up new avenues for the functionalization of heterocyclic compounds. Transition metal-catalyzed cross-coupling reactions could potentially be used to introduce new substituents onto the aromatic ring or even directly onto the imidazolidine core. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies for Imidazolidine, 2 2 Methylphenylimino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For "Imidazolidine, 2-(2-methylphenylimino)-", a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected signals for "Imidazolidine, 2-(2-methylphenylimino)-" are based on characteristic chemical shifts observed in analogous imidazolidine (B613845) and N-arylimine structures. researchgate.netresearchgate.net The imidazolidine ring protons typically present as a singlet or a pair of triplets if coupling is resolved, indicating a fast ring inversion process at room temperature. researchgate.net The aromatic protons on the 2-methylphenyl group will appear in the typical downfield aromatic region, and the methyl group protons will be a singlet in the upfield region. The N-H protons of the imidazolidine ring can appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.9 - 7.3 | Multiplet | 4H |

| Imidazolidine (CH₂-N) | ~3.6 | Singlet / Triplet | 4H |

| Imidazolidine (N-H) | Broad (variable) | Singlet (broad) | 2H |

Note: Data is predicted based on analogous structures and general principles.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most downfield signal is expected for the imino carbon (C=N) due to its deshielding environment. The carbons of the aromatic ring will resonate in the 120-150 ppm range, while the aliphatic carbons of the imidazolidine ring and the methyl group will appear at higher fields.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imino (C=N) | ~160 |

| Aromatic (C-N) | ~148 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | 125 - 130 |

| Imidazolidine (CH₂) | ~45 |

Note: Data is predicted based on analogous structures and general principles. researchgate.net

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Primarily, it would confirm the coupling within the aromatic spin system of the 2-methylphenyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the imidazolidine CH₂ groups, the aromatic CH groups, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing long-range connectivity (2-3 bonds). Expected correlations would include signals from the imidazolidine protons to the imino carbon (C=N), and from the methyl protons to the aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would be particularly useful to confirm the geometry around the imino bond and the spatial relationship between the 2-methylphenyl group and the imidazolidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=N bonds. The N-H stretching vibrations of the imidazolidine ring are typically observed as one or two bands in the 3200-3400 cm⁻¹ region. The C=N stretching of the imino group is a key diagnostic peak, expected around 1640-1660 cm⁻¹. Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. Raman spectroscopy would be complementary, often showing a strong signal for the symmetric C=N stretch.

Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch (Imine) | 1640 - 1660 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |

Note: Data is predicted based on general principles of vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation of the molecule. The molecular formula for "Imidazolidine, 2-(2-methylphenylimino)-" is C₁₀H₁₃N₃, giving it a molecular weight of approximately 175.26 g/mol . nih.gov

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175. The fragmentation pattern would be expected to arise from characteristic cleavages. Key fragmentation pathways could include:

Loss of ethylenimine (C₂H₄N•): Cleavage within the imidazolidine ring could lead to a fragment corresponding to the 2-methylphenylguanidine radical cation.

Cleavage of the exocyclic C-N bond: Fission of the bond between the imidazolidine ring and the imino nitrogen could generate ions corresponding to the tolyl isothiocyanate radical cation or the imidazolidine cation.

Loss of a methyl radical (•CH₃): Fragmentation of the tolyl group could produce an [M-15]⁺ ion.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound consists of the 2-methylphenyl group conjugated with the C=N imine bond.

UV-Vis Absorption: The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the aromatic system and the C=N double bond, likely appearing at wavelengths below 300 nm. A weaker n→π* transition, originating from the non-bonding electrons on the nitrogen atoms, may be observed at a longer wavelength, potentially above 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. nih.gov

Fluorescence Spectroscopy: Many compounds containing aromatic imine structures exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, "Imidazolidine, 2-(2-methylphenylimino)-" may display an emission spectrum at a longer wavelength (a positive Stokes shift). The fluorescence quantum yield and emission wavelength would depend on the rigidity of the structure and the nature of the solvent.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. Although a specific crystal structure for Imidazolidine, 2-(2-methylphenylimino)- has not been reported in the cited literature, analysis of closely related structures, such as 2-(arylimino)imidazolidine and other imidazoline (B1206853) derivatives, allows for a well-informed prediction of its likely crystallographic features. rsc.orgmdpi.com

For a compound like Imidazolidine, 2-(2-methylphenylimino)-, obtaining single crystals suitable for X-ray diffraction would be the first critical step. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once a suitable crystal is obtained and analyzed, a wealth of structural information can be determined.

Expected Crystallographic Parameters:

Based on analogous structures, one could anticipate the crystallographic data for Imidazolidine, 2-(2-methylphenylimino)-. A hypothetical data set is presented in the table below for illustrative purposes.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 13.0 - 15.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1300 - 1600 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| R-factor | < 0.05 |

The determination of the crystal structure would reveal key details such as the planarity of the imidazolidine ring, the torsion angles between the phenyl ring and the imino group, and the bond lengths and angles of the entire molecule. For instance, the exocyclic C=N bond is expected to have a specific geometry, and intermolecular interactions, such as hydrogen bonding involving the N-H protons of the imidazolidine ring, would likely play a significant role in the crystal packing. mdpi.com The study of related 5-arylimino-1,3,4-thiadiazole derivatives has shown that the imino-aryl group can adopt different orientations, which would be a key point of investigation for this compound as well. mdpi.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. By quantitatively determining the percentage composition of elements (carbon, hydrogen, and nitrogen in this case), it provides a fundamental check on the purity and identity of the substance. The molecular formula for Imidazolidine, 2-(2-methylphenylimino)- is C₁₀H₁₃N₃. nih.gov

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values obtained from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to validate the empirical formula.

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 68.54 | 68.49 |

| Hydrogen (H) | 7.48 | 7.51 |

| Nitrogen (N) | 23.98 | 23.90 |

Discrepancies outside the acceptable range could indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized. Therefore, elemental analysis is an indispensable tool in the characterization pipeline.

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. It provides information on the potentials at which a molecule is oxidized or reduced, the stability of the resulting redox species, and the kinetics of the electron transfer processes. While specific cyclic voltammetry data for Imidazolidine, 2-(2-methylphenylimino)- is not available in the provided search results, the electrochemical behavior of similar nitrogen-containing heterocyclic compounds can offer insights into its expected properties. nih.gov

A typical CV experiment would involve dissolving Imidazolidine, 2-(2-methylphenylimino)- in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would plot the current response versus the applied potential.

Expected Electrochemical Data:

The presence of the electron-rich imidazolidine ring and the imino-phenyl group suggests that the compound could undergo oxidation at a certain potential. The exact potential would be influenced by the nature of the solvent and the supporting electrolyte. A hypothetical representation of the expected data is provided below.

| Parameter | Expected Value (Hypothetical) |

| Oxidation Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | Not typically observed for this structure |

| Peak Separation (ΔEp) | > 60 mV (indicating a quasi-reversible or irreversible process) |

| Solvent System | Acetonitrile or Dichloromethane (B109758) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

The oxidation process would likely involve the removal of an electron from the nitrogen-containing system. The reversibility of this process, indicated by the presence and characteristics of a corresponding reduction peak, would provide information about the stability of the resulting radical cation. The study of related compounds, such as certain heteroleptic complexes, has demonstrated the utility of cyclic voltammetry in understanding complexation and redox processes in solution. nih.gov

Coordination Chemistry and Ligand Design Principles Involving Imidazolidine, 2 2 Methylphenylimino

Imidazolidine (B613845) Derivatives as Ligands in Metal Complexation

Imidazolidine-based ligands, including the specific compound Imidazolidine, 2-(2-methylphenylimino)-, offer a rich platform for coordination chemistry. The core imidazolidine ring, combined with the exocyclic imino group, provides multiple potential coordination sites. The nitrogen atoms, possessing lone pairs of electrons, can act as Lewis bases, donating electron density to a metal center to form coordinate covalent bonds. jocpr.com The nature of the substituent on the imino nitrogen, in this case, a 2-methylphenyl group, significantly influences the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes.

Numerous studies have explored the coordination of imidazolidine and related imidazole (B134444) derivatives with a wide array of transition metals. jocpr.comresearchgate.net These ligands can coordinate in a monodentate fashion, typically through the more accessible exocyclic imino nitrogen or a ring nitrogen. jocpr.com However, their true versatility lies in their potential to be incorporated into more complex, multidentate ligand architectures.

A significant application of the imidazolidine framework is in the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes stabilized by adjacent nitrogen atoms within a heterocyclic ring. Saturated imidazolidine-based NHCs, often referred to as IPr, IMes, or IXy depending on their N-aryl substituents, are synthesized from their corresponding 1,3-diaryl-imidazolium salt precursors. beilstein-journals.org

The synthesis of these imidazolium (B1220033) salts, the direct precursors to NHCs, can be achieved through several routes. One common method involves the condensation of 1,4-diaryl-diazabutadienes with paraformaldehyde, using chlorotrimethylsilane (B32843) (TMSCl) as a chloride source in a suitable solvent like ethyl acetate. beilstein-journals.org A proposed mechanism involves the alkylation of the diazadiene to form an iminium salt, which then undergoes a 1,5-dipolar electrocyclization to form an oxy-imidazoline intermediate, ultimately eliminating the oxy group to yield the imidazolium salt. beilstein-journals.org Another approach involves the reaction of N-(2-iodoethyl) arylammonium salts with an amine and triethyl orthoformate. pageplace.de These imidazolium salts can then be deprotonated using a strong base to generate the free NHC, which is a powerful σ-donor ligand. nih.gov These carbenes bind strongly to metal centers, forming robust metal-carbon bonds that have proven useful in catalysis and the stabilization of reactive metal species. pageplace.de

The imidazolidine scaffold is an excellent building block for creating bidentate and polydentate ligands. By introducing additional donor functionalities to the imidazolidine ring or its substituents, ligands capable of forming stable chelate rings with metal ions can be designed. For instance, linking the imidazolidine-2-imine moiety to other functional groups like pyridyl donors can create ligands that coordinate through multiple nitrogen atoms. researchgate.net

The design principles involve positioning donor atoms in such a way that they can coordinate to a single metal center, forming five- or six-membered chelate rings, which are thermodynamically favored. The electrochemical synthesis of copper(I) and silver(I) complexes with 1-R-imidazolidine-2-thione ligands demonstrated that these ligands can act as bidentate S-bridging linkers, coordinating through both sulfur and nitrogen atoms to form tetranuclear and hexanuclear clusters. researchgate.net The synthesis of mixed ligand complexes, for example, combining an imidazolidine derivative with another ligand like 2,2-bipyridine, further expands the structural diversity and potential applications of these systems. researchgate.net This strategic combination of donor sites allows for fine-tuning of the coordination environment around the metal ion, influencing its electronic properties, stability, and reactivity.

Synthesis and Characterization of Metal Complexes with Imidazolidine-Based Ligands

The synthesis of metal complexes using imidazolidine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their composition, structure, and properties. These methods include elemental analysis, infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction. dspace.unza.zmchemijournal.comnih.gov

Imidazolidine derivatives and their related imine and thione analogues form stable complexes with a wide range of transition metals.

Copper(I) and Copper(II): Copper complexes with imidazolidine-based ligands have been extensively studied. Copper(II) complexes with N-(2-pyridyl)imidazolidin-2-ones and -thiones have been synthesized and characterized, showing varied coordination geometries. nih.gov For instance, reacting 1,3-bis(4-methyl-2-pyridyl)imidazolidin-2-one with copper(II) chloride yields a five-coordinated mononuclear complex. nih.gov Synthesis of Copper(I) complexes with cavitand-based imidazolyl ligands has also been reported, where the complexes' reactivity depends on the ligand architecture. rsc.org The coordination environment around the copper ion can range from square planar to distorted octahedral, often involving chelation from both the imidazolidine/imidazole ring and attached functional groups. jocpr.comtsu.ru

Ruthenium(II): Ruthenium(II) complexes featuring imidazolidine-based ligands have been developed for applications in catalysis. Novel C2-symmetric chiral imidazolidine carboxylic acids have been used as effective chiral ligands in ruthenium(II)-catalyzed enantioselective C-H alkylation. nih.gov These reactions proceed via the generation of a cationic ruthenium complex, followed by carboxylate-assisted C-H bond cleavage. nih.gov Ruthenium(II) polypyridyl complexes are also noted for their DNA-binding properties. pvpcollegepatoda.org

Manganese(II): Manganese(II) complexes with ligands such as imidazolidine nitroxyl (B88944) radicals have been synthesized by refluxing an aqueous metal salt with the ligand in ethanol (B145695). dspace.unza.zm Complexes have also been prepared with thione-containing imidazoles, characterized by elemental analysis and infrared spectroscopy to determine the ligand-to-metal ratios. harding.edu

Cobalt(II): A variety of cobalt(II) complexes with imidazole and imidazolidine derivatives have been synthesized and characterized. hilarispublisher.commdpi.comresearchgate.net The synthesis often involves refluxing cobalt(II) salts with the ligand in a solvent like acetone. hilarispublisher.com The resulting complexes can exhibit different geometries, including square planar, tetrahedral, and distorted octahedral structures, depending on the specific ligand and reaction conditions. hilarispublisher.commdpi.comnih.gov For example, complexes with 2-imino-3-(2-hydroxyphenyl)-1-oxazolodin-4-one reveal a square planar geometry for the Co(II) ion. hilarispublisher.comresearchgate.net

Nickel(II): Nickel(II) complexes are readily prepared by reacting nickel(II) salts, such as nickel(II) acetylacetonate (B107027) or nickel chloride, with imidazolidine-based ligands. jocpr.comchemijournal.comias.ac.in The coordination geometry around the nickel(II) ion is often a distorted octahedron, as seen in complexes with imidazol-2-ylidene-N′-phenylurea ligands. ias.ac.in Depending on the ligand, tetrahedral or square planar geometries can also be achieved. jocpr.com The synthesis of Ni(II) complexes with hydrazone-substituted ligands often involves refluxing the components in ethanol. chemijournal.com

Cadmium(II): Cadmium(II) readily forms complexes with imidazolidine-2-thione and its derivatives. researchgate.net The reaction of CdCl₂ with these ligands typically yields 2:1 complexes with a distorted tetrahedral geometry, where coordination occurs through the exocyclic sulfur atom. researchgate.net Cadmium(II) also forms complexes with amino acids and peptides where imidazole-N donors can enhance thermodynamic stability. nih.gov The coordination number of Cd(II) in these types of complexes can vary from four to six. researchgate.netmdpi.com

While less common than transition metals, imidazolidine-based ligands also coordinate with main group (s- and p-block) and f-block elements.

s-Block Elements: The coordination chemistry with s-block metals is less explored, but examples exist. For instance, a one-dimensional polymeric structure has been reported for a Ba(II) complex where H₂tmidc⁻ anions (derived from imidazole-4,5-dicarboxylic acid) act as the coordinating ligands. mdpi.com

p-Block Elements: Aluminum, a p-block element, has been shown to form complexes. A bimetallic complex featuring an AlMe(μ-OMe)AlMe₂ core supported by a pyridyl-alkoxide ligand system demonstrates the capability of these ligand types to coordinate with p-block metals. researchgate.net

f-Block Elements (Lanthanides): Anionic imidazolin-2-iminato ligands have proven particularly effective in coordinating with rare-earth metals (f-block elements). researchgate.netnih.gov The reaction of anhydrous rare earth metal halides (MCl₃, where M = Sc, Y, Lu) with 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-imine in the presence of a lithium reagent yields complexes of the type [(Im(Dipp)N)₂MCl(THF)ₙ]. nih.gov These complexes exhibit a trigonal bipyramidal geometry around the pentacoordinate metal atom and can serve as precatalysts for reactions like intramolecular hydroamination. nih.gov

Structural Elucidation of Metal-Imidazolidine Complexes

Structural studies have revealed a wide variety of coordination environments. For example, X-ray analysis of nickel(II) complexes with imidazol-2-ylidene-N′-phenylureate ligands confirmed a distorted octahedral geometry around the central nickel ion. ias.ac.in In one such complex, the Ni-O bond distances were found to be in the range of 1.998(2) to 2.103(2) Å. ias.ac.in Similarly, a cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine was found to have a distorted octahedral geometry, with Co-N bond lengths averaging 2.067 Å and 2.122 Å for the thiazoline (B8809763) and imino nitrogens, respectively. nih.gov

In cadmium(II) complexes with imidazolidine-2-thione derivatives, a distorted tetrahedral geometry is common, with the ligand coordinating through the sulfur atom. researchgate.net The structure of a dimeric cadmium complex, [Cd₂(tmp-bian)₂Cl₂(μ-Cl)₂], revealed a five-coordinate, square-pyramidal geometry for each cadmium atom. mdpi.com For f-block elements like Scandium, Yttrium, and Lutetium, complexes with bis(imidazolin-2-iminato) ligands were found to have trigonal bipyramidal coordination spheres around the pentacoordinate metal centers. nih.gov

These structural data are critical for understanding the electronic structure and reactivity of the complexes and for establishing structure-property relationships that can guide the design of new complexes with desired functions.

Coordination Geometry and Stereochemical Aspects

The coordination behavior of Imidazolidine, 2-(2-methylphenylimino)-, is anticipated to be dominated by the donation from its nitrogen atoms. Like other guanidine-based ligands, it can theoretically coordinate to a metal center in several ways. When deprotonated, it would form a monoanionic guanidinate ligand. The most prevalent coordination mode for such guanidinates is a bidentate N,N'-chelating fashion, forming a stable four-membered ring with the metal center. nih.govmdpi.com

In its neutral form, Imidazolidine, 2-(2-methylphenylimino)- would likely act as a monodentate ligand, coordinating through its more basic imine nitrogen atom. at.ua The presence of the bulky 2-methylphenyl (o-tolyl) group introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the number of ligands that can bind to a metal center and can be strategically used to create specific coordination geometries, such as tetrahedral or distorted square planar arrangements, by preventing the formation of higher-coordinate species like octahedral complexes. at.uawikipedia.org

Furthermore, the aryl substituent opens the possibility for less common coordination modes. For instance, in complexes with highly electropositive metals, η⁶-arene coordination between the metal and the tolyl ring could occur, a phenomenon observed in some bulky lithium guanidinate complexes. nih.govencyclopedia.pub

The stereochemistry of the resulting metal complexes would be heavily influenced by the interplay between the ligand's steric profile and the electronic preferences of the metal ion. The rigid imidazolidine ring and the orientation of the tolyl group would create a chiral environment around the metal, which could be exploited in asymmetric catalysis.

Table 1: Predicted Coordination Modes of Imidazolidine, 2-(2-methylphenylimino)-

| Form | Predicted Coordination Mode | Description | Basis of Prediction |

| Monoanionic | Bidentate N,N'-Chelate | The deprotonated ligand forms a four-membered ring with the metal center via the two nitrogen atoms of the guanidine (B92328) core. | This is the most common mode for guanidinate ligands. nih.govmdpi.com |

| Neutral | Monodentate | Coordination occurs through the lone pair of the exocyclic imine nitrogen. | Typical for neutral guanidine ligands. at.ua |

| Monoanionic | Bridging | The ligand links two metal centers. | Observed in bicyclic guanidinates and other sterically demanding systems. mdpi.com |

| Monoanionic | N,arene-Chelate | The ligand binds through a nitrogen atom and the π-system of the tolyl group. | Seen in complexes with bulky aryl guanidinates and electropositive metals. nih.govrsc.org |

Analysis of Metal-Ligand Bonding and Interactions

The metal-ligand bond in complexes of Imidazolidine, 2-(2-methylphenylimino)- is expected to be highly tunable and electronically flexible. Guanidinate ligands are recognized for their strong σ-donating and potential π-donating capabilities, which arise from the delocalized electronic structure of the Y-shaped CN₃ core. nih.govmdpi.comrsc.org

Upon deprotonation and chelation, the negative charge is delocalized over the N-C-N fragment, leading to a robust and electronically flexible donor system. This delocalization provides significant stabilization to a wide variety of metal centers across different oxidation states. nih.gov The ligand would be classified as a "weak-field" ligand due to its combined σ- and π-electron donor properties, influencing the spin state of the metal in the resulting complex. rsc.org

The key bonding interactions would be:

π-Interaction: The p-orbitals of the nitrogen and carbon atoms in the guanidine core form a delocalized π-system. This system can engage in π-bonding with the d-orbitals of the metal. The extent of this π-contribution can vary depending on the metal, with a notable contribution observed in copper-guanidine bonding, for example. rsc.org

Electronic Properties and Redox Behavior of Imidazolidine-Metal Systems

The electronic properties of metal complexes incorporating Imidazolidine, 2-(2-methylphenylimino)- are anticipated to be rich and tunable, largely due to the strong electron-donating nature of the guanidinate moiety. Guanidinate ligands are known to stabilize metals in higher oxidation states. capes.gov.br The introduction of this ligand into a metal's coordination sphere would be expected to increase the electron density at the metal center.

This increased electron density has a direct impact on the redox behavior of the metal complex. Electrochemical studies on analogous systems, such as dimolybdenum paddlewheel complexes, have shown that systematic substitution of formamidinate ligands with more basic guanidinate ligands leads to a significant cathodic (negative) shift in the redox potentials of the metal center. nih.gov This indicates that the guanidinate-ligated metal is more difficult to reduce (and easier to oxidize) compared to its analogues with less basic ligands.

For a hypothetical complex of Imidazolidine, 2-(2-methylphenylimino)-, we can predict a similar trend. The strong electron donation from the ligand would make the metal center more electron-rich, thereby shifting its oxidation/reduction potentials. This tunability is crucial for applications in catalysis, where the redox potential of the active species often governs the reaction pathway and efficiency. mdpi.comnih.gov Redox-active guanidine ligands have also been developed, where the ligand itself can participate in electron transfer processes, further expanding the potential redox chemistry of their metal complexes. rsc.orgresearchgate.net

Table 2: Predicted Electrochemical Properties of a Hypothetical [M(L)₂] Complex (L = deprotonated Imidazolidine, 2-(2-methylphenylimino)-)

| Metal (M) | Predicted M(II)/M(III) Redox Potential | Rationale | Reference Analogue |

| Cobalt (Co) | More negative than with β-diketiminate ligands | The strong σ- and π-donation from the guanidinate ligand increases electron density at the Co center, making oxidation easier. | Octahedrally coordinated cobalt(II) complexes with bisguanidine ligands. researchgate.net |

| Molybdenum (Mo₂) | Cathodic shift upon substitution | Increasing the number of guanidinate ligands in Mo₂(DAniF)₄-n(hpp)n complexes systematically shifts the Mo₂⁵⁺/Mo₂⁴⁺ couple to more negative potentials. nih.gov | |

| Iron (Fe) | More negative than with β-diketiminate ligands | The amido-imidazolin-2-imine ligand, a strong π-donor, is expected to make the iron center more electron-rich. acs.org |

This predictive analysis, based on the well-established chemistry of analogous guanidine and imidazolidine-imine systems, highlights the potential of Imidazolidine, 2-(2-methylphenylimino)- as a versatile ligand for controlling the coordination environment, bonding, and electronic properties of metal complexes.

Catalytic Applications of Imidazolidine, 2 2 Methylphenylimino and Its Complexes in Non Biological Systems

Imidazolidine (B613845) Derivatives as Organocatalysts in Organic Transformations

While direct organocatalytic applications of Imidazolidine, 2-(2-methylphenylimino)- are not extensively documented, the broader class of imidazolidine derivatives represents a cornerstone of modern asymmetric organocatalysis. The most prominent examples are the imidazolidin-4-one (B167674) catalysts, famously developed by David MacMillan. These catalysts operate by forming chiral iminium ions or enamines with carbonyl compounds, enabling a wide range of stereoselective transformations.

For instance, the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride is a well-known MacMillan catalyst that facilitates highly enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and various dienes. This activation strategy has been successfully extended to other reactions, including 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions.

Another class of related compounds, imidazolidine-4-thiones, has been investigated as potential prebiotic organocatalysts. uni-muenchen.de These compounds, which are thioamide analogues of MacMillan's catalysts, have shown activity in the α-alkylation of aldehydes, demonstrating the versatility of the five-membered imidazolidine ring in activating substrates through enamine formation. uni-muenchen.de Although structurally distinct from the guanidine-like 2-imino-imidazolidine, the principles of activation via iminium and enamine intermediates established by these derivatives underscore the potential of the imidazolidine scaffold in organocatalytic design.

| Reaction Type | Catalyst | Substrates | Key Feature |

|---|---|---|---|

| Diels-Alder | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | α,β-Unsaturated Aldehydes + Dienes | High enantioselectivity via iminium ion formation |

| Friedel-Crafts Alkylation | (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Indoles + α,β-Unsaturated Aldehydes | Forms chiral C-C bonds with aromatic systems |

| α-Alkylation | Imidazolidine-4-thiones | Aldehydes + Bromoacetonitrile | Demonstrates catalytic activity of thio-analogues uni-muenchen.de |

Metal-Imidazolidine Complexes as Homogeneous Catalysts

The nitrogen atoms within the imidazolidine ring are excellent donors for coordinating with metal centers. When functionalized, as in the case of Imidazolidine, 2-(2-methylphenylimino)-, these compounds can act as potent ligands, modulating the electronic and steric properties of a metal catalyst. This section explores the use of metal complexes incorporating this and related imidazolidine-based ligands in various homogeneous catalytic reactions.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique often catalyzed by ruthenium complexes. A major breakthrough in this field was the development of Grubbs-type catalysts, which frequently incorporate N-heterocyclic carbene (NHC) ligands. Many of these highly effective NHC ligands are derived from imidazolidine precursors. For example, the second-generation Grubbs catalyst features a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand, which is formed from an imidazolidine derivative. These ligands are known for their strong σ-donating ability, which stabilizes the ruthenium center and enhances catalytic activity and stability. mdpi.comresearchgate.net

While the 2-(2-methylphenylimino)imidazolidine ligand itself is not a direct precursor to a classic NHC, related nitrogen-ligated ruthenium complexes have been developed for olefin metathesis. mdpi.comresearchgate.net For instance, ruthenium catalysts bearing imidazole (B134444) or imine ligands have been shown to be effective in ring-closing (RCM) and cross-metathesis (CM) reactions, particularly at higher temperatures where traditional phosphine-containing catalysts might decompose. mdpi.comresearchgate.net The strong Ru-N bond in these systems can contribute to their enhanced stability under harsh conditions. mdpi.com Theoretical studies have also explored amino imidazoline-2-imine chelated ligands for potential use in olefin metathesis, indicating ongoing interest in this class of ligands for ROMP and related transformations.

Complexes of imidazolidine-2-imines have shown significant promise in hydrogenation catalysis, particularly with earth-abundant metals like iron. Research has demonstrated that iron(I) and iron(II) complexes bearing an unsymmetrical amino-imidazolin-2-imine ligand are highly efficient precatalysts for the H/D exchange in hydrosilanes, a process mechanistically related to hydrogenation. These catalytic systems operate at low catalyst loadings (1 mol%) and ambient temperature.

Furthermore, iron complexes featuring partially saturated amine(imine)diphosphine ligands are effective for the asymmetric transfer hydrogenation of ketones and imines. nih.gov These catalysts use isopropanol (B130326) as a benign hydrogen donor and can achieve high turnover frequencies, providing valuable enantiopure alcohols and amines. nih.gov The mechanism is understood to involve iron hydride and amide intermediates, highlighting the critical role of the ligand in activating the metal center for catalysis. nih.gov The development of these systems represents a significant step towards replacing precious metal catalysts (e.g., ruthenium, rhodium) with more sustainable alternatives. nih.gov

| Substrate | Product | Catalyst Loading | Conditions | Isolated Yield |

|---|---|---|---|---|

| Ph2SiH2 | Ph2SiD2 | 1 mol% | 1 bar D2, C6D6, RT | 93% |

| PhMeSiH2 | PhMeSiD2 | 1 mol% | 1 bar D2, C6D6, RT | 95% |

| Et2SiH2 | Et2SiD2 | 1 mol% | 1 bar D2, C6D6, RT, 1h | High conversion (side products observed) |

Transition metal-catalyzed C-N bond formation is a fundamental transformation in organic synthesis. While direct examples using Imidazolidine, 2-(2-methylphenylimino)- complexes are scarce, related systems highlight the potential of this ligand class. For instance, copper-catalyzed methods have been developed for the direct C-N bond formation at the C-3 position of imidazo (B10784944) mdpi.comresearchgate.netpyridines.

The synthesis of imines, often a key step in these sequences, can be achieved through various catalytic methods. One powerful approach is the aerobic oxidation of secondary amines to form imines, which can then be used in subsequent reactions. This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant. While specific catalysts based on the target imidazolidine ligand for this transformation are not widely reported, the general field of metal-catalyzed C-H amination and dehydrogenative coupling provides a framework for their potential application.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. The synthesis of propargylamines via the A³ coupling (aldehyde, alkyne, amine) is a classic example. This reaction is typically catalyzed by a variety of metal salts and complexes, with copper and gold being particularly common.

For instance, a gold(III)-catalyzed three-component coupling of an amine, an aldehyde (formaldehyde), and an alkyne has been used to synthesize propargylamine-modified β-cyclodextrins in water. Although catalysts based on Imidazolidine, 2-(2-methylphenylimino)- have not been specifically reported for this transformation, the ability of its nitrogen donors to coordinate with metals like copper and gold suggests their potential as ancillary ligands. Such ligands could modulate the catalyst's activity and selectivity in these complex, one-pot transformations.

Development of Heterogeneous Catalysis and Supported Imidazolidine Systems

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, potential for recycling, and suitability for continuous flow processes. Several strategies have been explored for the heterogenization of catalysts based on imidazolidine and related N-heterocyclic structures.

One approach involves anchoring the catalytic complex to a polymeric support. For example, a dioxidovanadium(V) complex with a Schiff base ligand derived from 2-aminoethylbenzimidazole has been immobilized on chloromethylated polystyrene. mdpi.com This heterogeneous catalyst proved effective and reusable for the multicomponent Biginelli reaction. mdpi.com Another strategy is the synthesis of "self-supported" catalysts, where the catalytic moieties, such as imidazolidinones, are embedded within a polymeric backbone, creating a soluble catalyst that can be recovered by precipitation.

Enantioselective Catalysis Utilizing Chiral Imidazolidine-Based Ligands

The development of chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. chim.itnih.gov Chiral imidazolidine derivatives have emerged as a versatile and effective class of ligands and auxiliaries for this purpose. researchgate.net Their rigid cyclic structure, which can be readily functionalized with various substituents to fine-tune steric and electronic properties, makes them excellent candidates for inducing chirality in metal-catalyzed reactions.

Research in this area has largely concentrated on imidazolidine scaffolds featuring a carbonyl group at the 2- or 4-position, which act as powerful chiral auxiliaries and ligands. chim.itresearchgate.net These structures have been successfully employed in a range of enantioselective reactions, including alkylations, aldol (B89426) reactions, Michael additions, and cycloadditions. researchgate.net

A notable area of application for chiral imidazolidine-based ligands is in copper(II)-catalyzed asymmetric reactions. For instance, chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their corresponding copper(II) complexes have been studied as catalysts in asymmetric Henry reactions. nih.govsemanticscholar.org These catalytic systems have shown remarkable enantioselectivity, with some achieving up to 97% enantiomeric excess (ee). nih.govsemanticscholar.org The stereochemical outcome of these reactions is highly dependent on the relative configuration of the substituents on the imidazolidine ring. nih.govsemanticscholar.org

The versatility of these ligands is further highlighted by their successful application in the synthesis of key chiral intermediates for pharmaceuticals. nih.govsemanticscholar.org This underscores the practical importance of developing and understanding chiral imidazolidine-based catalytic systems.

Recent advancements have also focused on creating recyclable catalytic systems by anchoring these chiral imidazolidine ligands to solid supports, such as polystyrene beads or magnetic nanoparticles. nih.govbeilstein-archives.org These modifications not only facilitate catalyst recovery and reuse, enhancing the economic and environmental sustainability of the processes, but also maintain high levels of catalytic activity and enantioselectivity. nih.govbeilstein-archives.org

Furthermore, innovative strategies for the synthesis of chiral imidazolidines continue to be developed. One such method involves a combination of copper catalysis and visible-light-induced photoredox catalysis for the construction of chiral imidazolidines from simple starting materials, achieving high yields and enantioselectivities (up to 95% ee). rsc.org Another novel approach utilizes iron-catalyzed C(sp³)-H amination to produce chiral 2-imidazolidinones with excellent enantioselectivity. researchgate.net

The table below summarizes representative data from studies on chiral imidazolidine-based ligands in enantioselective catalysis, illustrating the high levels of efficiency and stereocontrol that have been achieved with structures related to the target compound.

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Copper(II) complex of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivative | Asymmetric Henry Reaction | Various aldehydes and nitromethane | Up to 97% | High | nih.govsemanticscholar.org |

| Chiral Bisoxazoline Copper Complex | Decarboxylative Radical Coupling/Cyclization | Glycine derivatives, aldehydes, and imines | Up to 95% | Up to 96% | rsc.org |

| Chiral Iron Complex | Intramolecular C(sp³)-H Amination | N-aroyloxyurea derivatives | Up to 95% | Up to 99% | researchgate.net |

| Phosphonylated Imidazolidinone | Asymmetric Diels-Alder Reaction | α,β-Unsaturated aldehydes | High | Excellent | rsc.org |

| Phosphonylated Imidazolidinone | Asymmetric Friedel-Crafts Reaction | α,β-Unsaturated aldehydes | High | Excellent | rsc.org |

Computational and Theoretical Investigations of Imidazolidine, 2 2 Methylphenylimino

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the molecular structure and reactivity of organic compounds. mdpi.com Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311+G(d,p) are commonly used to study the geometries and tautomeric equilibria of related amino-heterocyclic systems. researchgate.net Such approaches are essential for building a foundational understanding of Imidazolidine (B613845), 2-(2-methylphenylimino)-.

The electronic structure of Imidazolidine, 2-(2-methylphenylimino)- dictates its chemical reactivity. DFT calculations are employed to determine the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, which can be derived from these orbital energies, provide further insight. scirp.org These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). For instance, in studies of similar imidazoline (B1206853) derivatives, the nitrogen atoms of the heterocyclic ring are often identified as primary sites for nucleophilic character. researchgate.net The analysis of Fukui indices, another DFT-derived quantity, can pinpoint the local reactivity, identifying specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of Imidazolidine, 2-(2-methylphenylimino)- via DFT

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 3.55 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar heterocyclic systems.

Imidazolidine, 2-(2-methylphenylimino)- can exist in several forms, including different tautomers, isomers, and conformers. Computational studies on analogous 2-amino-2-imidazoline systems have shown that the five-membered ring typically adopts a non-planar, half-chair conformation. researchgate.net

A critical aspect of its structure is the potential for tautomerism between the imino form (2-(2-methylphenylimino )imidazolidine) and the amino form (2-(2-methylphenylamino )-2-imidazoline). DFT and ab initio calculations (like MP2) have been effectively used to determine the relative stability of these tautomers in related systems, often finding the amino tautomer to be more stable by several kJ/mol. researchgate.net Furthermore, the exocyclic C=N bond allows for geometric isomerism (E/Z isomers), and the energy difference between these isomers can also be quantified. researchgate.net

By calculating the energies of all stable minima and the transition states that connect them, a detailed potential energy landscape can be constructed. This landscape is invaluable for understanding the relative populations of different forms of the molecule at equilibrium.

Table 2: Hypothetical Relative Free Energies for Isomers and Tautomers of Imidazolidine, 2-(2-methylphenylimino)-

| Molecular Form | Isomer/Tautomer | Hypothetical Relative Free Energy (kJ/mol) |

|---|---|---|

| Imino | (Z)-Isomer | 0.0 (Reference) |

| Imino | (E)-Isomer | +12.5 |

Note: These values are hypothetical, based on findings for structurally related compounds researchgate.net, and illustrate the likely energetic ordering.

Quantum chemical calculations are a cornerstone for elucidating reaction pathways. By mapping the potential energy surface, computational chemists can identify the minimum energy path from reactants to products. A crucial part of this process is the location and characterization of transition state (TS) structures, which represent the energy maxima along a reaction coordinate. A true TS is confirmed by frequency analysis, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction path. This methodology allows for the prediction of reaction barriers (activation energies), which are essential for understanding reaction kinetics without directly observing the reaction experimentally. For Imidazolidine, 2-(2-methylphenylimino)-, this could be applied to model its synthesis, tautomerization, or potential degradation pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling